molecular formula C14H14N4O4 B11989655 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide

Cat. No.: B11989655
M. Wt: 302.29 g/mol
InChI Key: URSCVWOWDKZIER-OVCLIPMQSA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of the dimethoxyphenyl and pyridazine moieties in its structure contributes to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the resulting product is purified through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide can be compared with other similar hydrazone compounds, such as:

The uniqueness of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide lies in its specific substitution pattern and the presence of the pyridazine ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C14H14N4O4/c1-21-11-5-3-4-9(13(11)22-2)8-15-18-14(20)10-6-7-12(19)17-16-10/h3-8H,1-2H3,(H,17,19)(H,18,20)/b15-8+

InChI Key

URSCVWOWDKZIER-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=NNC(=O)C=C2

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=NNC(=O)C=C2

Origin of Product

United States

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